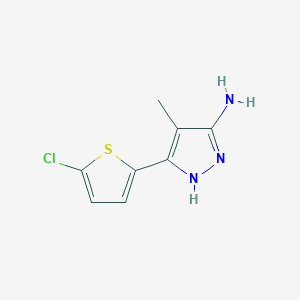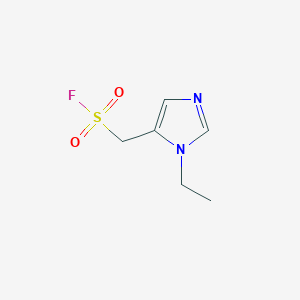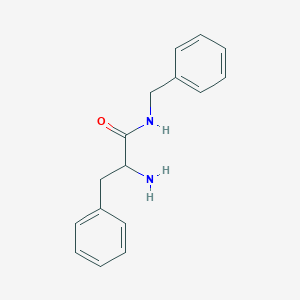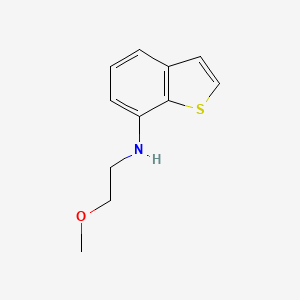![molecular formula C9H17FN2O B13302145 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-Amino-3-azabicyclo[311]heptan-3-yl}-3-fluoropropan-2-ol is a complex organic compound featuring a bicyclic structure with an amino group and a fluorinated alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure scalability and efficiency . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bulk reagents and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the target and the context .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the fluorinated alcohol moiety.
Piperidines: Piperidines are structurally related but have a different ring system and functional groups.
Tropanes: Tropanes are another class of compounds with a bicyclic structure, often used in medicinal chemistry.
Uniqueness
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol is unique due to its combination of a bicyclic ring, an amino group, and a fluorinated alcohol moiety. This unique structure imparts specific physicochemical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H17FN2O |
|---|---|
Peso molecular |
188.24 g/mol |
Nombre IUPAC |
1-(6-amino-3-azabicyclo[3.1.1]heptan-3-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H17FN2O/c10-2-8(13)5-12-3-6-1-7(4-12)9(6)11/h6-9,13H,1-5,11H2 |
Clave InChI |
NVXFSRNOMSBPHM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC1C2N)CC(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13302076.png)
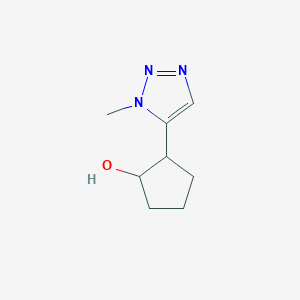

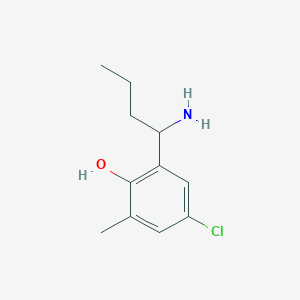


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13302096.png)
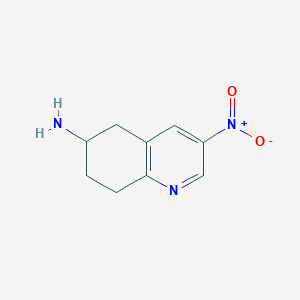
![[(4-Bromothiophen-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302112.png)
